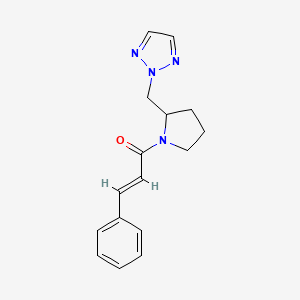
(E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
A significant application of this compound is in the synthesis of diverse chemical derivatives, which have been explored for their potential in various fields, including materials science and catalysis. For instance, Abdelhamid et al. (2012) detailed the synthesis of 5-arylazothiazoles, pyridines, and thieno[2,3-b]pyridines derivatives containing the 1,2,3-triazole moiety, showcasing the versatility of the compound in generating a broad range of chemical structures with potential applications in developing novel materials and catalysts (Abdelhamid, Abdel-Riheem, El-Idreesy, & Rashdan, 2012).
Ligand for Metal Complexes
The compound has also been utilized as a ligand in the formation of metal complexes, which are instrumental in catalysis and materials science. Urankar et al. (2010) synthesized new complexes with the 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine ligand, demonstrating the compound's potential in forming stable complexes with metals. These complexes have implications for catalysis, including asymmetric synthesis and polymerization processes (Urankar, Pevec, Turel, & Košmrlj, 2010).
Antimicrobial Activity
The modification and exploration of the compound's derivatives have led to findings of potential antimicrobial activities. Hublikar et al. (2019) reported the synthesis of novel derivatives and evaluated their in vitro antimicrobial activities, uncovering promising antimicrobial agents that could pave the way for new therapeutic tools (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Coordination Chemistry and Catalysis
The compound's utility extends into coordination chemistry, where its derivatives serve as ligands for various metal complexes, offering novel approaches to catalysis and synthesis. For example, research by Amadio et al. (2012) on palladium complexes highlighted the compound's role in advancing catalytic methodologies, potentially impacting organic synthesis and industrial processes (Amadio, Scrivanti, Chessa, Matteoli, Beghetto, Bertoldini, Rancan, Dolmella, Venzo, & Bertani, 2012).
Mécanisme D'action
Target of Action
It’s known that triazole compounds, which this compound contains, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests a broad range of potential targets.
Mode of Action
Synthetic organic inhibitors, like this compound, can adsorb at the interface through electrostatic interactions between charged molecules and the metal surface, and chemically, through the sharing of electrons between the inhibitors and the metal surface d-orbitals .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that triazole compounds are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
It’s known that triazole compounds show a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with its environment can be influenced by factors such as pH, temperature, and the presence of other substances . Additionally, overuse and misuse of antibiotics in humans, animals, agriculture, and food chains have led to considerable environmental pollution , which could potentially impact the efficacy and stability of this compound.
Propriétés
IUPAC Name |
(E)-3-phenyl-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(9-8-14-5-2-1-3-6-14)19-12-4-7-15(19)13-20-17-10-11-18-20/h1-3,5-6,8-11,15H,4,7,12-13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWEVYOJJFRGP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C=CC2=CC=CC=C2)CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)/C=C/C2=CC=CC=C2)CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

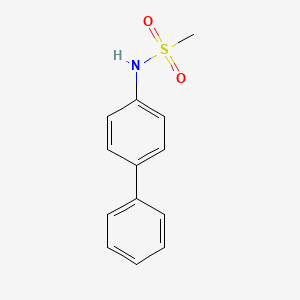
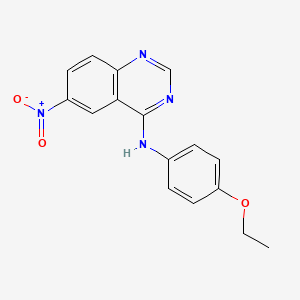
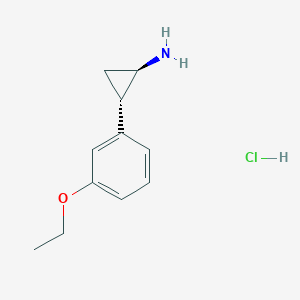
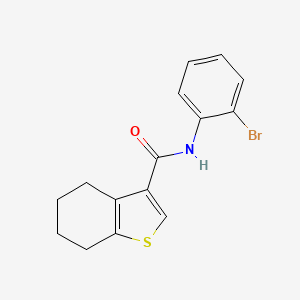
![4-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2894074.png)
![2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2894075.png)
![ethyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894076.png)
![7-(3,5-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2894077.png)
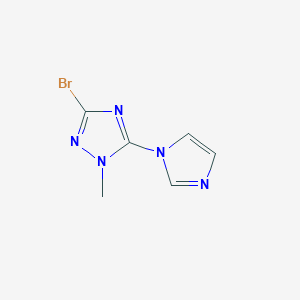
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2894079.png)
![N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2894083.png)

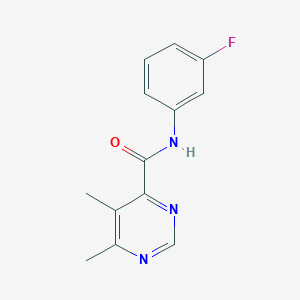
![4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2894086.png)